molecular formula C8H7FO B1304903 4-Fluoro-2-methylbenzaldehyde CAS No. 63082-45-1

4-Fluoro-2-methylbenzaldehyde

Cat. No. B1304903
CAS RN: 63082-45-1
M. Wt: 138.14 g/mol
InChI Key: ADCFIKGEGWFWEA-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzaldehyde is a chemical compound that is a derivative of benzaldehyde with a fluorine atom and a methyl group attached to the benzene ring. While the provided papers do not directly discuss 4-Fluoro-2-methylbenzaldehyde, they provide insights into similar compounds, such as 4-fluorobenzaldehyde and its derivatives, which can be used to infer properties and reactions of the compound .

Synthesis Analysis

The synthesis of 4-fluorobenzaldehyde derivatives can be achieved through various methods. One approach involves the substitution of a chlorine atom in 4-chlorobenzaldehyde with a fluorine atom using potassium fluoride in the presence of tetraphenylphosphonium halide and 18-crown-6 or poly(ethylene glycol) dimethyl ether, resulting in good yields of the fluorinated product[“]. Another method for synthesizing fluorinated benzaldehyde derivatives includes the use of trimethylammoniumbenzaldehyde triflate, which under optimized conditions, can yield the fluorinated compound with high radiochemical purity[“].

Molecular Structure Analysis

The molecular structure of 4-fluorobenzaldehyde has been extensively studied. Gas electron diffraction, microwave spectroscopy, and ab initio calculations have determined that the gaseous form of 4-fluorobenzaldehyde has a planar Cs symmetry structure with specific bond lengths for the carbon-fluorine and carbon-oxygen bonds[“]. Additionally, the presence of intermolecular hydrogen bonding in the liquid phase of 4-fluorobenzaldehyde has been supported by vibrational and NMR spectroscopy, indicating the formation of C-H...O hydrogen bonds[“].

Chemical Reactions Analysis

4-Fluorobenzaldehyde can undergo various chemical reactions. For instance, it can be used as a precursor for the synthesis of indazoles through condensation with hydrazine, where the fluorine atom plays a crucial role in the reaction pathway[“]. It can also react with amines to undergo nucleophilic substitution, forming aminobenzaldehyde derivatives[“]. Furthermore, 4-fluorobenzaldehyde can be used as a prosthetic group for amino-oxy functionalized peptide labeling, indicating its utility in bioconjugation chemistry[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluorobenzaldehyde derivatives can be inferred from experimental and theoretical studies. For example, the vibrational spectra of 4-fluorobenzaldehyde have been analyzed using density functional theory and ab initio Hartree-Fock study, providing insights into the compound's vibrational modes and ground-state geometries[“]. The oxidation of substituted 4-fluorobenzaldehydes has been applied to synthesize fluorinated phenols, demonstrating the compound's reactivity and potential for creating complex molecules[“].

Scientific research applications

Overview of 4-Fluoro-2-methylbenzaldehyde in Scientific Research

4-Fluoro-2-methylbenzaldehyde is a chemical compound that has various applications in scientific research. It's important to note that my response will adhere to your requirements, focusing solely on scientific research applications and excluding drug use, dosage, and side effects.

  • Organic Synthesis: This compound is often used in organic synthesis. Its structure allows it to act as an intermediate in the synthesis of more complex organic molecules. These synthesized molecules can have applications in pharmaceuticals, agrochemicals, and material sciences.

  • Chemical Research: In the field of chemistry, 4-Fluoro-2-methylbenzaldehyde may be used in studying reaction mechanisms and developing new synthetic pathways. Its fluorine atom can be particularly interesting for researchers due to the unique properties it imparts to organic compounds.

  • Material Science Applications: This compound might also find use in material science, especially in the development of novel materials with specific properties. Its incorporation into polymers or other materials could impact the material's characteristics like durability, reactivity, or thermal stability.

  • Pharmaceutical Research: While excluding direct drug use and dosage information, it's worth noting that compounds like 4-Fluoro-2-methylbenzaldehyde can be critical in pharmaceutical research. They can serve as building blocks or intermediates in the synthesis of medicinal compounds.

properties

IUPAC Name

4-fluoro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCFIKGEGWFWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382516
Record name 4-Fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methylbenzaldehyde

CAS RN

63082-45-1
Record name 4-Fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A -78° C. solution of 2-fluoro-5-bromotoluene (25.764 gm, 136.3 mmol) in THF (200 ml) was treated with n-BuLi (2.5M in hexane, 60 ml, 150 mmol) over a 12-minute period. After stirring for one hour, the cloudy white mixture was treated with neat dimethylformamide (30 ml, 28.3 gm, 387 mmol) over a two-minute period. Stirring continued for an additional hour. The mixture was then quenched with saturated NH4Cl, warmed to room temperature, and made acidic with 10% HCl. The mixture was extracted with Et2O and the ether extract was washed with H2O and brine, then dried (Na2SO4), filtered, and stripped. The dark residue was distilled (bp 55° C. @1 mm) to give the title compound (16.286 gm, 86%).
Quantity
25.764 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

A −78° C. solution of 2-bromo-5-fluorotoluene (12.0 g, 63.5 mmol) in dry THF (60 mL) is treated with a 1.6 M hexanes solution of n-butyl lithium (59.5 mL, 95.3 mmol) and then stirred for 15 minutes at −78° C. under N2. The mixture is then treated with DMF (27.8 g, 0.381 mol) and warmed to rt. The reaction is acidified with 1 N HCl, diluted with Et2O and extracted with water. The organic layer is dried (Na2SO4), and the solvent removed in vacuo to afford crude product that is absorbed on silica gel and purified by flash chromatography using a gradient of 5/1 to 3/1 to hexanes/ethyl acetate to afford 6.24 g (71%) of the title compound. Rf=0.49 (2/1 hexanes/EtOAc). 1H NMR (400 MHz, CDCl3).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
59.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
27.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
10
Citations
IV Dyachenko, VD Dyachenko, IA Yakushev… - Russian Journal of …, 2020 - Springer
… Three drops of morpholine were added at 20C to a stirred mixture of 1.0 g (10 mmol) of cyanothioacetamide (1) and 1.4 g (10 mmol) of 4-fluoro-2-methylbenzaldehyde (2) in 20 mL of …
Number of citations: 3 link.springer.com
PJ Harrington, D Johnston, H Moorlag… - … process research & …, 2006 - ACS Publications
… funnel/dry N 2 adapter, septum with a Teflon-coated thermocouple, Teflon paddle stirrer/glass shaft, and stopper) is charged with 28.01 g (203 mmol) of 4-fluoro-2-methylbenzaldehyde …
Number of citations: 11 pubs.acs.org
K Takaki, T Fujii, H Yonemitsu, M Fujiwara… - Tetrahedron …, 2012 - Elsevier
… Similarly the expected product 3d was obtained from 4-fluoro-2-methylbenzaldehyde (1d) (entry 4). o-Benzyl- and o-heptylbenzaldehyde (1e) and (1f) participated the reaction to yield …
Number of citations: 26 www.sciencedirect.com
SK Lee, UK Tambar, NR Perl, JL Leighton - Tetrahedron, 2010 - Elsevier
… To a solution of 4-fluoro-2-methylbenzaldehyde (5.0 g, 36 mmol) in ethanol (160 mL) was added 4-methoxybenzhydrazide (5.5 g, 33 mmol). The reaction mixture was stirred for 5 h and …
Number of citations: 29 www.sciencedirect.com
DA Burgess, ID Rae, JD Snell - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… The 4-fluoro-2-methylbenzaldehyde (55 %) was purified by gas chromatography and used immediately since it was rapidly oxidized by air. Conversion of this aldehyde into the …
Number of citations: 8 www.publish.csiro.au
K Lafleur, J Dong, D Huang, A Caflisch… - Journal of medicinal …, 2013 - ACS Publications
… Treatment of commercially available 4-fluoro-2-methylbenzaldehyde 5 with methyllithium followed by oxidation with PCC provided methyl ketone 7 in 40% yield over two steps. The …
Number of citations: 31 pubs.acs.org
SK Lee - 2012 - academiccommons.columbia.edu
There is no doubt Lewis acid promoted reactions have made a large impact on synthetic organic chemistry. However, this class of reactions suffers from many limitations. Often times, …
Number of citations: 2 academiccommons.columbia.edu
L Miret-Casals, A Baelo, E Julián, J Astola… - ACS …, 2018 - ACS Publications
… 4-Fluoro-2-methylbenzaldehyde (1 g, 7.2 mmol) was dissolved in a solution of 5.0 M LPDE. Then, O-(trimethylsilyl)hydroxylamine (10.9 mmol), trimethylsilyl chloride (10.9 mmol), and …
Number of citations: 16 pubs.acs.org
Z Wang, W Dong, B Sun, Q Yu, FL Zhang - Tetrahedron, 2019 - Elsevier
… The compound 3h was prepared by reacting 4-fluoro-2-methylbenzaldehyde (1h) with 2-iodonaphthalene (2a) according to the general procedure in 0.2 mmol scale and purified by …
Number of citations: 10 www.sciencedirect.com
浅野正義 - 静岡県立大学学位論文, 2015 - u-shizuoka-ken.repo.nii.ac.jp
本論文は, 筆者が取り組んできたスフィンゴシン-1-リン酸 (S1P) をリガンドとする G タンパク質共役型受容体 S1P1 に対する, 免疫調節薬を指向した作動薬の探索研究についてまとめたものである. …
Number of citations: 5 u-shizuoka-ken.repo.nii.ac.jp

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